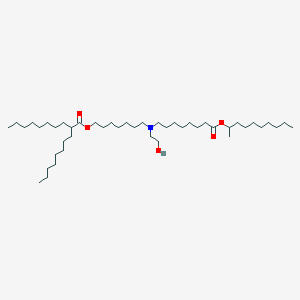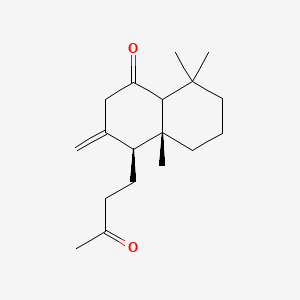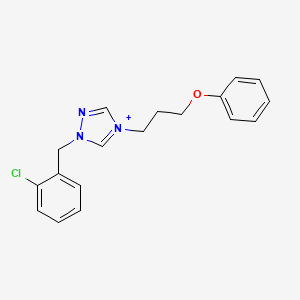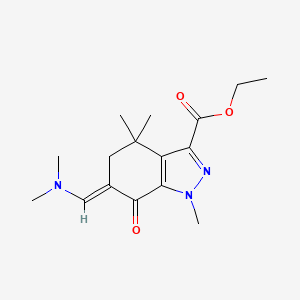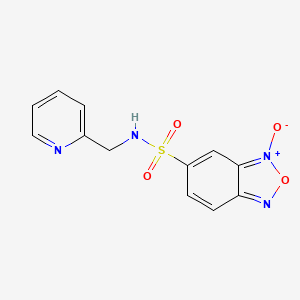
5-Benzyl-6-hydroxy-2-phenyl-1,3-thiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one is a heterocyclic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring fused with benzyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired thiazine derivative.
Industrial Production Methods
While specific industrial production methods for 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and cytotoxic effects . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes essential for the survival and proliferation of microorganisms and cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2-(2-phenylethynyl)-5-(phenylmethyl)-6H-1,3-oxazin-6-one
- 5-Phenyl-1-benzofuran-2-yl derivatives
- 1,2-Dihydro-5-[4-(1H-imidazo-l-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile
Uniqueness
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one stands out due to its unique thiazine ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H13NO2S |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
5-benzyl-4-hydroxy-2-phenyl-1,3-thiazin-6-one |
InChI |
InChI=1S/C17H13NO2S/c19-15-14(11-12-7-3-1-4-8-12)17(20)21-16(18-15)13-9-5-2-6-10-13/h1-10,19H,11H2 |
Clave InChI |
IWYGYRCDJNWGJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(N=C(SC2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



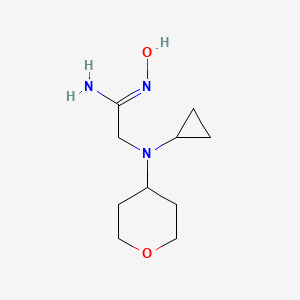
![6,7-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B13367806.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13367813.png)
![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)
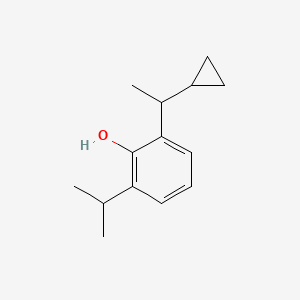
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
